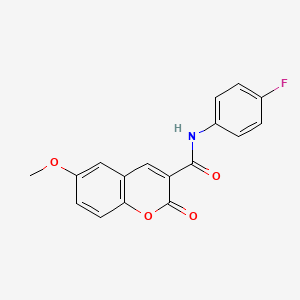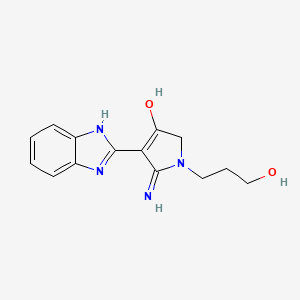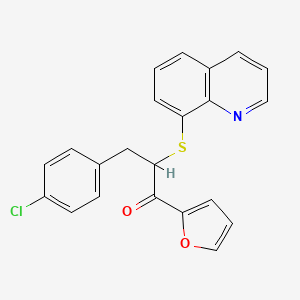![molecular formula C18H16ClN5O3S B12137246 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137246.png)
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、クロロフェニル基、およびベンゾジオキシン部分の存在によって特徴付けられます。
準備方法
合成経路と反応条件
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドの合成は、通常、複数のステップを必要とします。一般的な合成経路の1つは、トリアゾール環の調製から始まり、続いてクロロフェニル基とベンゾジオキシン部分が導入されます。最後のステップは、アセトアミド結合の形成です。
トリアゾール環の調製: トリアゾール環は、適切なヒドラジン誘導体と二硫化炭素を環化させた後に酸化することで合成できます。
クロロフェニル基の導入: クロロフェニル基は、クロロベンゼンと適切な求核剤を用いた求核置換反応により導入できます。
ベンゾジオキシン部分の形成: ベンゾジオキシン部分は、カテコールとホルムアルデヒドを縮合させた後に環化させることで合成できます。
アセトアミド結合の形成: 最後のステップでは、トリアゾール誘導体と適切なアシル化剤を反応させてアセトアミド結合を形成します。
工業的生産方法
この化合物の工業的生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、最適化された反応条件、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: この化合物は、特にクロロフェニル基で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 水酸化ナトリウムやハロゲン化剤などの試薬は、置換反応を促進することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される一方、還元によりアミンが生成されます。
科学研究への応用
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドは、幅広い科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌剤および抗真菌剤としての可能性を示しています。
医学: がんや感染症を含むさまざまな病気の治療における潜在的な使用について調査されています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用に関与しています。トリアゾール環は、酵素やタンパク質と相互作用して、それらの活性を阻害することが知られています。クロロフェニル基は、化合物の標的への結合親和性を高める可能性があり、一方ベンゾジオキシン部分は、その薬物動態的特性を調節することができます。
類似の化合物との比較
類似の化合物
- 4-アミノ-5-(4-クロロフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オン
- 5-(4-クロロフェニル)-1,3,4-オキサジアゾール-2-チオール
- 2-アミノ-5-(4-クロロフェニル)-1,3,4-チアジアゾール
独自性
類似の化合物と比較して、2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドは、ベンゾジオキシン部分の存在により、独自の特性を示します。この部分は、化合物の溶解性と安定性を高めることができ、さまざまな用途に適しています。さらに、トリアゾール環とクロロフェニル基の組み合わせにより、生物学的活性と特異性が向上する可能性があります。
類似化合物との比較
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits unique properties due to the presence of the benzodioxin moiety. This moiety can enhance the compound’s solubility and stability, making it more suitable for various applications. Additionally, the combination of the triazole ring and the chlorophenyl group can provide enhanced biological activity and specificity.
特性
分子式 |
C18H16ClN5O3S |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H16ClN5O3S/c19-12-3-1-2-11(8-12)17-22-23-18(24(17)20)28-10-16(25)21-13-4-5-14-15(9-13)27-7-6-26-14/h1-5,8-9H,6-7,10,20H2,(H,21,25) |
InChIキー |
ASMILQLJAIVXIV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)
![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
![1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)
![1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one](/img/structure/B12137224.png)
![1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12137233.png)
![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137234.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137245.png)
